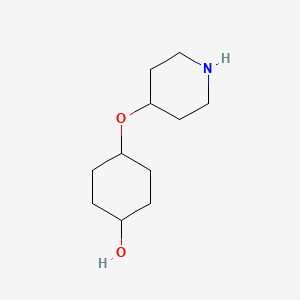

4-(Piperidin-4-yloxy)cyclohexanol

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

4-piperidin-4-yloxycyclohexan-1-ol |

InChI |

InChI=1S/C11H21NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h9-13H,1-8H2 |

InChI Key |

AQORUENURYTHLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)OC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via Nucleophilic Substitution

Activation of Cyclohexanol: Cyclohexanol can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution by the piperidin-4-ol or piperidin-4-amine nucleophile.

Reaction Conditions: The nucleophilic substitution is typically carried out under reflux in polar aprotic solvents such as acetonitrile or DMF, with bases like cesium carbonate to deprotonate the nucleophile and promote substitution.

Epoxide Ring Opening Method

Use of Epichlorohydrin: A method analogous to the synthesis of piperidinols involves reacting epichlorohydrin with substituted phenols in the presence of cesium carbonate in acetonitrile under reflux. This reaction forms the ether linkage via ring opening of the epoxide by the nucleophile.

This method can be adapted for cyclohexanol derivatives to attach the piperidine ring through an oxygen bridge.

Representative Synthetic Procedure (Adapted from Piperidinol Synthesis)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclohexanol derivative + Tosyl chloride | Pyridine, 0 °C to RT | Formation of cyclohexanol tosylate |

| 2 | Piperidin-4-ol + Cyclohexanol tosylate | Acetonitrile, Cs2CO3, reflux overnight | Nucleophilic substitution forming this compound |

| 3 | Purification | Filtration, evaporation, recrystallization | Pure target compound |

This approach ensures selective ether bond formation while preserving the hydroxyl group on the cyclohexane ring.

Analytical and Research Findings

Yields: Reported yields for similar etherification reactions range from 70% to 90%, depending on reaction time, temperature, and solvent choice.

Purity: Purification by recrystallization or chromatography yields high-purity products suitable for biological evaluation.

Biological Relevance: Derivatives of this compound show activity on orexin receptors, indicating the importance of precise synthetic control to obtain pharmacologically active compounds.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Cyclohexanol synthesis | Hydrogenation of cyclohexene | Cyclohexene, H2, Pd/Ni catalyst | Mild temp, catalytic | High purity cyclohexanol |

| Piperidine derivative synthesis | Reduction of piperidin-4-one | Piperidin-4-one, reducing agent | Selective reduction | Precursor for piperidin-4-ol |

| Ether bond formation | Nucleophilic substitution | Cyclohexanol tosylate, piperidin-4-ol, Cs2CO3 | Reflux in acetonitrile | Efficient ether linkage formation |

| Alternative ether formation | Epoxide ring opening | Epichlorohydrin, piperidin-4-ol, Cs2CO3 | Reflux in acetonitrile | Adaptable for substituted cyclohexanols |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-4-(4-Piperidinyloxy)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The compound can participate in substitution reactions where the piperidinyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted cyclohexanols with various functional groups.

Scientific Research Applications

Chemistry: Trans-4-(4-Piperidinyloxy)cyclohexanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, trans-4-(4-Piperidinyloxy)cyclohexanol is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4-(4-Piperidinyloxy)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-(Piperidin-4-yloxy)cyclohexanol and related compounds:

Key Observations:

- Substituent Effects: Piperidinyloxy vs. tert-Butyl: The piperidinyloxy group introduces nitrogen-based basicity and flexibility, whereas tert-butyl groups increase steric hindrance, affecting reactivity and physical properties (e.g., boiling point) . Amino vs. Hydroxyl Groups: 4-(dimethylamino)cyclohexanol’s dimethylamino group enhances basicity (pKa ~9–10) compared to the hydroxyl group (pKa ~16–18) in the parent compound, influencing solubility and interaction with biological targets .

Physicochemical Properties

- Solubility and Polarity: The hydroxyl group in this compound improves aqueous solubility compared to non-polar analogs like 4-(trans-4-Pentylcyclohexyl)cyclohexanone (C17H28O) . Piperidine’s basic nitrogen may facilitate salt formation (e.g., hydrochloride salts), enhancing stability and bioavailability .

- Thermal Stability: Cyclohexanol derivatives with bulky groups (e.g., tert-butyl) exhibit higher melting points due to crystalline packing .

Biological Activity

4-(Piperidin-4-yloxy)cyclohexanol is an organic compound characterized by a cyclohexanol structure substituted with a piperidine moiety. This compound, with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with neurotransmitter systems. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of this compound features:

- Cyclohexanol Ring : A saturated six-membered carbon ring with a hydroxyl group.

- Piperidine Moiety : A six-membered ring containing one nitrogen atom, which contributes to the compound's pharmacological properties.

Research indicates that this compound may exhibit agonistic activity on orexin receptors. These receptors play crucial roles in regulating various physiological processes such as sleep and appetite control. The interaction with orexin receptors suggests potential applications in treating sleep disorders and obesity.

Pharmacological Effects

- Neurotransmitter Interaction : The compound's structural features allow it to interact with neurotransmitter systems, particularly those related to the central nervous system (CNS). This interaction may lead to significant pharmacological effects, including modulation of mood and cognition.

- Potential Therapeutic Applications : Due to its effects on orexin receptors, this compound is being investigated for its potential use in:

- Sleep Disorders : By modulating orexin signaling, it may help in managing conditions like insomnia.

- Appetite Regulation : Its influence on appetite-related pathways could make it a candidate for obesity treatment.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Initial investigations have shown that derivatives of this compound exhibit significant biological activity in vitro, particularly against various cell lines. For example, compounds structurally similar to this compound demonstrated promising results in modulating cellular responses related to neurotransmission.

- Comparative Analysis : The following table summarizes some structurally related compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclohexanol + Piperidine moiety | Potential orexin receptor agonist activity |

| 4-Phenyl-4-(1-piperidinyl)cyclohexanol | Cyclohexane + Phenyl + Piperidine | Psychoactive properties related to phencyclidine |

| Cyclohexylamine | Cyclohexane + Amine | Simpler structure; no hydroxyl or ether functionalities |

| Piperidin-4-ol | Piperidine + Hydroxyl | Focused on central nervous system effects |

This comparison illustrates how this compound stands out due to its unique combination of structures and potential biological activities, making it a subject of interest in medicinal chemistry research.

Q & A

Q. What are the recommended analytical techniques for detecting and quantifying 4-(Piperidin-4-yloxy)cyclohexanol in complex matrices?

To ensure accurate detection and quantification in biological or chemical matrices, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended. Reverse-phase columns (C18) with gradients of acetonitrile/water (0.1% formic acid) are effective for separation. For trace analysis, gas chromatography-mass spectrometry (GC-MS) can be employed after derivatization to enhance volatility. Calibration curves should be validated using internal standards (e.g., deuterated analogs) to account for matrix effects. Spectral libraries and retention indices from authoritative databases like NIST Chemistry WebBook can aid in compound identification .

Q. What synthetic strategies are effective for preparing this compound derivatives?

A common approach involves nucleophilic substitution between 4-hydroxypiperidine and activated cyclohexanol derivatives (e.g., mesylated or tosylated intermediates). Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies by exposing samples to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 4–12 weeks. Analyze degradation products using LC-MS and compare against stability-indicating methods validated per ICH guidelines .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

Use a Box-Behnken design (BBD) or central composite design (CCD) to evaluate variables such as temperature (X₁), molar ratio (X₂), and catalyst concentration (X₃). For example, a three-factor BBD with 15–17 experimental runs can generate quadratic models to predict optimal yields. Analyze variance (ANOVA) to identify significant factors and interactions. Validation runs under predicted optimal conditions (e.g., 75°C, 1:1.2 molar ratio, 5 mol% catalyst) should achieve ≥90% conversion .

Q. How do stereochemical variations in this compound impact its biochemical interactions?

Investigate enantiomeric effects using chiral HPLC (e.g., Chiralpak IA column) to separate isomers. Compare binding affinities to target receptors (e.g., GPCRs or enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations (e.g., AMBER or GROMACS) can model ligand-receptor docking to predict stereospecific interactions. For example, trans-isomers may exhibit higher affinity due to reduced steric hindrance in hydrophobic binding pockets .

Q. How can researchers resolve contradictions in activity data for this compound across studies?

Systematically evaluate confounding variables:

- Purity: Use LC-MS to verify compound integrity (≥98% purity).

- Assay conditions: Standardize buffer pH, ionic strength, and incubation times.

- Cell models: Compare primary vs. immortalized cell lines; control for passage number and metabolic state.

- Data normalization: Use Z-score or robust regression to adjust for batch effects. Meta-analyses of published datasets (e.g., PubChem BioAssay) can identify trends obscured by experimental variability .

Q. What mechanistic insights explain the modulation of calcium ion channels by this compound derivatives?

Perform patch-clamp electrophysiology on neuronal cells to measure Ca²⁺ current inhibition. Use fluorescent probes (e.g., Fluo-4 AM) for real-time intracellular Ca²⁺ imaging. To identify binding sites, synthesize photoaffinity analogs (e.g., aryl azide derivatives) and perform crosslinking experiments followed by tryptic digestion and LC-MS/MS. Compare results with known channel blockers (e.g., nifedipine) to infer competitive vs. allosteric mechanisms .

Q. Methodological Notes

- Experimental Design: Prioritize DOE (Design of Experiments) over one-variable-at-a-time (OVAT) approaches to capture interactions between factors .

- Data Validation: Cross-reference spectral data (NMR, IR) with NIST databases to confirm structural assignments .

- Ethical Compliance: Adhere to institutional safety protocols for handling reactive intermediates and cytotoxic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.